2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide
CAS No.: 894549-29-2
Cat. No.: VC4903468
Molecular Formula: C25H20FN3O3S
Molecular Weight: 461.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894549-29-2 |
|---|---|
| Molecular Formula | C25H20FN3O3S |
| Molecular Weight | 461.51 |
| IUPAC Name | N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
| Standard InChI | InChI=1S/C25H20FN3O3S/c1-16-6-12-19(13-7-16)29-23(31)15-33-25(29)20-4-2-3-5-21(20)28(24(25)32)14-22(30)27-18-10-8-17(26)9-11-18/h2-13H,14-15H2,1H3,(H,27,30) |
| Standard InChI Key | ZGAORYRLGVFLMZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)F |
Introduction
Chemical Identity and Structural Analysis
The compound 2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide is a spirocyclic derivative characterized by a fused indoline-thiazolidinone core. Its molecular formula is C₂₅H₂₀FN₃O₃S, with a molecular weight of 461.5 g/mol . The structure integrates a p-tolyl group at the 3' position of the thiazolidinone ring and a 4-fluorophenylacetamide moiety linked via a spiro junction (Fig. 1). The SMILES notation (Cc1ccc(N2C(=O)CSC23C(=O)N(CC(=O)Nc2ccc(F)cc2)c2ccccc23)cc1) underscores the spatial arrangement of functional groups, which likely influence its pharmacokinetic and pharmacodynamic properties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₀FN₃O₃S |
| Molecular Weight | 461.5 g/mol |
| SMILES Notation | Cc1ccc(N2C(=O)CSC23C(=O)N(CC(=O)Nc2ccc(F)cc2)c2ccccc23)cc1 |
| CAS Registry Number | 894549-29-2 |
Mechanistic Insights and Molecular Targets
The compound’s mechanism of action may involve dual modulation of enzymatic and receptor pathways:
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Cell Cycle Arrest: Spirocyclic systems like triazole-spirodienones disrupt microtubule assembly, leading to G2/M phase arrest . The thiazolidinone moiety could similarly interfere with cyclin-dependent kinases.
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Apoptosis Induction: Activation of caspase-3 and PARP cleavage has been observed in spirodienone-treated cells, a pathway potentially shared by the target compound .
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GABA Receptor Interaction: Fluorophenylacetamide derivatives exhibit affinity for GABAₐ receptors, mitigating neuronal hyperexcitability in seizure models .
Comparative Analysis with Structural Analogs
The target compound distinguishes itself through its hybrid spiro-thiazolidinone-acetamide scaffold, which combines features of both anticancer and neuroactive agents. Compared to simpler acetamides (e.g., 4l), the spiro junction may enhance metabolic stability and target selectivity .
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